

# Reproducibility of Fosmanogepix Susceptibility Testing: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: *Fosmanogepix*

Cat. No.: *B1192866*

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A high degree of correlation has been observed in the in vitro susceptibility testing of **fosmanogepix**, the prodrug of manogepix, across different laboratories and methodologies, particularly when compared with other antifungal agents. This guide provides a comprehensive comparison of **fosmanogepix** susceptibility testing data, detailing the experimental protocols and highlighting the reproducibility between the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methods.

**Fosmanogepix** is a first-in-class antifungal agent with a novel mechanism of action, inhibiting the fungal enzyme Gwt1.[1][2] Its active moiety, manogepix, has demonstrated broad-spectrum activity against a range of pathogenic yeasts and molds, including drug-resistant strains.[3] As with any new antimicrobial agent, understanding the reproducibility of susceptibility testing is crucial for clinical laboratories and drug development professionals to ensure consistent and reliable results.

## Comparative Susceptibility Data

Studies comparing the CLSI and EUCAST broth microdilution methods have shown excellent essential agreement for manogepix, particularly against challenging pathogens like *Candida auris*. The agreement between the two methods for manogepix has been reported to be among the highest when compared to other antifungal drugs.[4][5]

## Manogepix Susceptibility against *Candida auris*

A head-to-head comparison of CLSI and EUCAST methods for 122 *C. auris* isolates demonstrated a high level of agreement for manogepix.[4][5][6] The essential agreement was notably better than that observed for other antifungals like anidulafungin and isavuconazole.[4][5][6]

Antifungal Agent	Testing Method	MIC50 (mg/L)	MIC90 (mg/L)	MIC Range (mg/L)
Manogepix	CLSI	0.008	0.03	0.001 - 0.25
EUCAST	0.016	0.03	0.001 - 0.125	
Fluconazole	CLSI	-	-	-
EUCAST	-	-	-	
Anidulafungin	CLSI	-	-	-
EUCAST	-	-	-	
Isavuconazole	CLSI	-	-	-
EUCAST	-	-	-	

Data from a study on 122 *C. auris* isolates.[4][6]

The agreement within  $\pm 1$  and  $\pm 2$  dilutions for manogepix was 90-92% and 98-100%, respectively, which was comparable to fluconazole and significantly higher than for some other agents.[4][6]

## Manogepix Susceptibility against Molds

For filamentous fungi, manogepix susceptibility is determined by Minimum Effective Concentration (MEC) endpoints. Studies have shown excellent agreement between EUCAST and CLSI methods for molds as well, with MEC50 and MEC90 values generally within  $\pm 1$  dilution.[7][8]

Fungal Genus	Testing Method	Modal MEC (mg/L)	MEC Range (mg/L)
Aspergillus	EUCAST	0.03 - 0.06	0.008 - 0.125
CLSI (Published Data)	Within $\pm 1$ dilution of EUCAST	-	

Data from a study on 161 mold isolates.[\[7\]](#)  
[\[8\]](#)

## Experimental Protocols for Susceptibility Testing

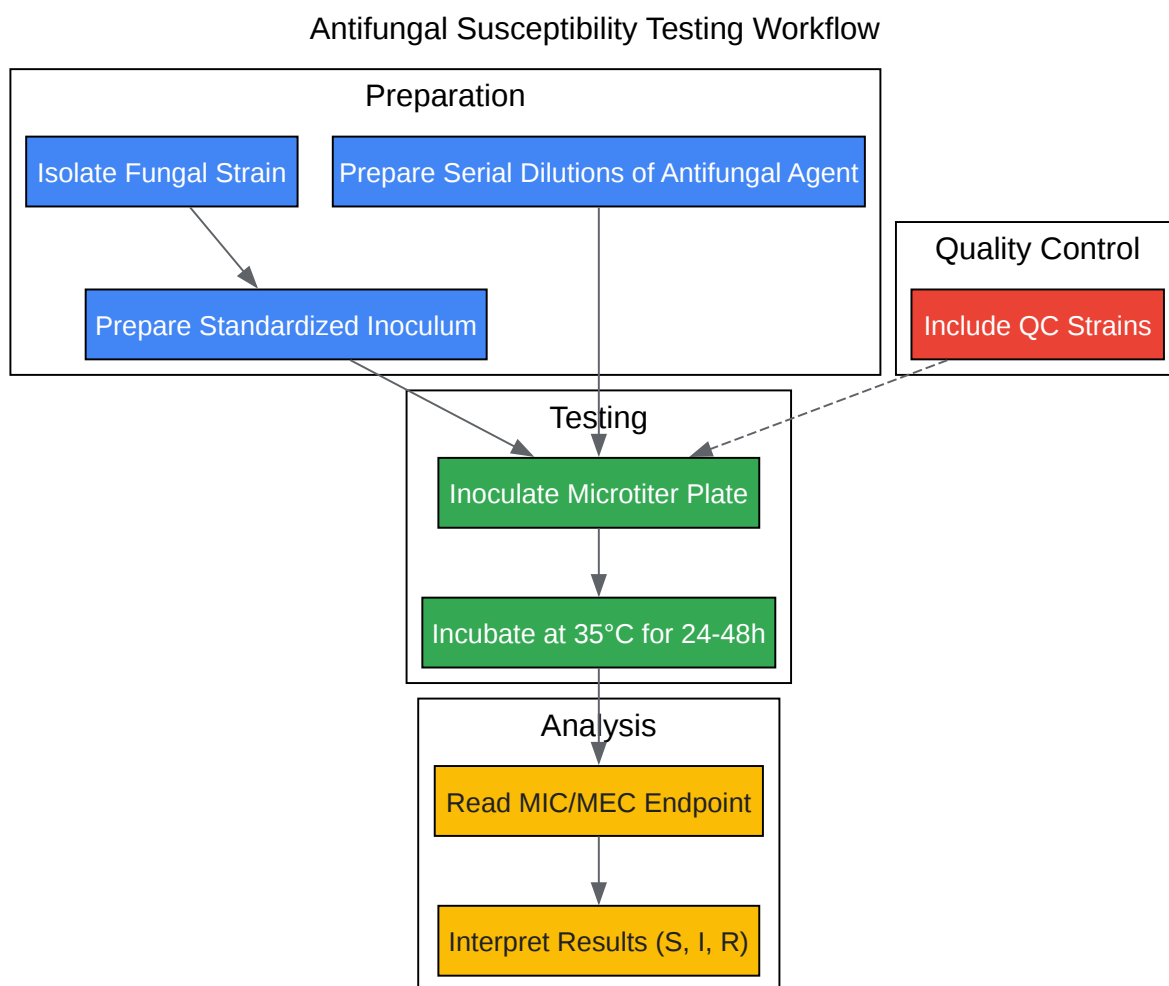
The reproducibility of **fosmanogepix** susceptibility testing is underpinned by standardized methodologies from CLSI and EUCAST. The key reference documents are CLSI M27 for yeasts and EUCAST E.DEF 7.4 for yeasts.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

### Key Methodological Components:

- Medium: RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
- Inoculum Preparation: Spectrophotometrically standardized to a final concentration of  $0.5\text{-}2.5 \times 10^5$  CFU/mL.
- Incubation: 35°C for 24-48 hours.
- Endpoint Reading: For manogepix against yeasts (MIC), the endpoint is determined as a significant decrease in turbidity compared to the growth control. For molds (MEC), it is the lowest concentration that leads to the growth of small, rounded, compact hyphae.

## Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) of antifungals like manogepix using broth microdilution methods.



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Caption: Generalized workflow for antifungal susceptibility testing using broth microdilution.

In conclusion, the available data strongly support the high reproducibility of **fosmanogepix** susceptibility testing across different laboratories when standardized CLSI and EUCAST methods are employed. The excellent agreement observed, particularly in comparison to some

other antifungal agents, provides confidence in the reliability of in vitro data for this novel therapeutic agent. Researchers and clinicians can expect consistent results when adhering to established protocols.

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